N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE
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Overview
Description
N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and a trifluoromethoxybenzenesulfonamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of tert-butyl piperidine-1-carboxylate with 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with formaldehyde and a suitable amine to introduce the methyl group, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring and sulfonamide moiety can also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
N-TERT-BUTYL-4-NITRO-2-(TRIFLUOROMETHOXY)ANILINE: Similar structure but with a nitro group instead of a sulfonamide.
2-(TRIFLUOROMETHOXY)BENZALDEHYDE: Contains the trifluoromethoxy group but lacks the piperidine and sulfonamide moieties.
N-TERT-BUTOXYCARBONYL-2- AND -4-(TRIFLUOROMETHOXY)ANILINE: Similar compounds with different protective groups.
Uniqueness
N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and binding affinity, while the piperidine ring and sulfonamide moiety contribute to its versatility in various applications.
Properties
IUPAC Name |
N-tert-butyl-4-[[[2-(trifluoromethoxy)phenyl]sulfonylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N3O4S/c1-17(2,3)23-16(25)24-10-8-13(9-11-24)12-22-29(26,27)15-7-5-4-6-14(15)28-18(19,20)21/h4-7,13,22H,8-12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMICBFHNXQGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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